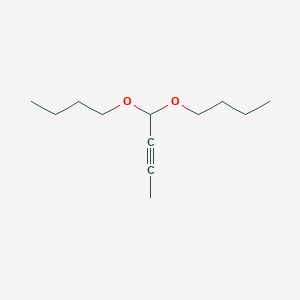

1,1-Dibutoxybut-2-yne

Description

1,1-Dibutoxybut-2-yne is an alkyne derivative featuring two butoxy groups (-OC₄H₉) attached to the first carbon of a but-2-yne backbone (C≡C at position 2). This compound is characterized by its linear alkoxy substituents and a triple bond, which confer unique reactivity and physicochemical properties.

Properties

CAS No. |

2936-92-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1,1-dibutoxybut-2-yne |

InChI |

InChI=1S/C12H22O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-5,7-8,10-11H2,1-3H3 |

InChI Key |

GWVGORIQXRSAQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C#CC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutoxybut-2-yne can be synthesized through the reaction of butyne with butanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 1,1-dibutoxybut-2-yne may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutoxybut-2-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted butynes depending on the nucleophile used.

Scientific Research Applications

1,1-Dibutoxybut-2-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.

Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,1-dibutoxybut-2-yne exerts its effects involves its interaction with various molecular targets. The butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The alkyne moiety can undergo addition reactions, forming new bonds and leading to the formation of diverse products.

Comparison with Similar Compounds

1,1-Diethoxybut-2-yne Derivatives

1-Methoxy-1,1-diphenylbut-2-yne

- Structure : Methoxy (-OCH₃) and phenyl groups attached to the alkyne .

- Key Differences: Steric Effects: Bulky phenyl groups hinder molecular packing, as evidenced by its monoclinic crystal structure (P21/c space group, a = 9.6483 Å, b = 10.6060 Å) . Electronic Effects: Conjugation between phenyl rings and the alkyne stabilizes the triple bond, reducing reactivity compared to alkyl-substituted analogs.

1,1-Diisobutoxyisobutane

- Structure : Branched isobutoxy (-OCH₂CH(CH₂)₂) groups on a propane backbone .

- Key Differences :

- Steric Hindrance : Branched alkoxy groups create significant steric bulk, limiting accessibility in catalytic reactions.

- Applications : Primarily used as a solvent or blending agent, whereas linear dibutoxy compounds may favor polymerization or cross-coupling reactions.

N1-Benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride

- Structure : But-2-yne backbone with amine and benzyl groups .

- Key Differences :

- Polarity : Hydrochloride salt form enhances water solubility.

- Reactivity : The alkyne participates in click chemistry (e.g., azide-alkyne cycloaddition), whereas dibutoxy-substituted alkynes are more suited for etherification or hydrolysis.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|

| 1,1-Dibutoxybut-2-yne | C₁₂H₂₂O₂ | Two linear butoxy groups | High hydrophobicity, moderate reactivity |

| 1,1-Diethoxy-4,4-difluorobut-2-yne | C₈H₁₂F₂O₂ | Ethoxy, fluorine | Electrophilic alkyne, polar |

| 1-Methoxy-1,1-diphenylbut-2-yne | C₁₇H₁₆O | Methoxy, phenyl | Crystalline, stabilized triple bond |

| 1,1-Diisobutoxyisobutane | C₁₁H₂₄O₂ | Branched isobutoxy | Steric hindrance, solvent applications |

Research Findings and Trends

- Synthetic Pathways: Linear alkoxy groups (e.g., butoxy) require longer reaction times for full substitution compared to ethoxy analogs, as noted in Sydnes et al. (2007) for tetraethoxybut-1-yne .

- Stability : Fluorinated alkynes (e.g., CID 87197700) exhibit enhanced stability under acidic conditions due to electron-withdrawing effects .

- Crystallography : Bulky substituents like phenyl groups () disrupt crystal symmetry, impacting material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.